molecular formula C6H10O2 B3226345 1-Methoxycyclobutane-1-carbaldehyde CAS No. 125476-30-4

1-Methoxycyclobutane-1-carbaldehyde

Cat. No.: B3226345
CAS No.: 125476-30-4
M. Wt: 114.14 g/mol
InChI Key: GRNDOCRMBKCXOA-UHFFFAOYSA-N
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Description

1-Methoxycyclobutane-1-carbaldehyde: is an organic compound with the molecular formula C6H10O2 . It is a cycloalkane derivative, specifically a cyclobutane ring substituted with a methoxy group and an aldehyde group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxycyclobutane-1-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of a suitable precursor such as 1,4-dihalobutane with a methoxy group. The reaction typically requires a base to facilitate the cyclization process. Another method involves the oxidation of 1-methoxycyclobutanol using an oxidizing agent like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and controlled reaction conditions such as temperature and pressure can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxycyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like or .

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as or .

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like or

Major Products:

    Oxidation: 1-Methoxycyclobutane-1-carboxylic acid

    Reduction: 1-Methoxycyclobutanol

    Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

Organic Synthesis

1-Methoxycyclobutane-1-carbaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable for:

  • Functionalization Reactions : The compound can undergo functionalization through C–H activation processes, which enable the introduction of diverse functional groups into organic molecules. This is particularly useful in creating derivatives with enhanced biological activity or improved physicochemical properties .
  • Synthesis of Cyclobutene Derivatives : The compound can be utilized in copper-catalyzed reactions to produce cyclobutene derivatives. For instance, it has been shown to effectively yield 1,3-diaminocyclobutene derivatives from simple cyclobutanes through radical cascade reactions .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential pharmacological properties:

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Study ASynthesis of Cyclobutene DerivativesDemonstrated the successful conversion of arylcyclobutanes to 1,3-diaminocyclobutenes using copper catalysis, achieving yields between 52% and 93% .
Study BAnticancer PropertiesInvestigated the effects of structurally similar compounds on cancer cell proliferation, indicating potential for further exploration of 1-methoxycyclobutane derivatives .

Mechanism of Action

The mechanism of action of 1-methoxycyclobutane-1-carbaldehyde involves its reactivity due to the presence of the aldehyde and methoxy groups. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, while the methoxy group can participate in substitution reactions. These reactions can lead to the formation of various intermediates and products, which can interact with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

    Cyclobutanecarboxaldehyde: Similar structure but lacks the methoxy group.

    1-Methoxycyclopentane-1-carbaldehyde: Similar structure but with a five-membered ring.

    1-Methoxycyclohexane-1-carbaldehyde: Similar structure but with a six-membered ring.

Uniqueness: 1-Methoxycyclobutane-1-carbaldehyde is unique due to its four-membered ring structure, which imparts strain and reactivity not seen in larger ring systems. The presence of both methoxy and aldehyde groups also provides a versatile platform for various chemical transformations.

Biological Activity

1-Methoxycyclobutane-1-carbaldehyde (C6H10O2) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with a methoxy group and an aldehyde functional group. Its molecular formula is C6H10O2, and it can be represented by the following structural formula:

Structure COC1(CCC1)C(=O)H\text{Structure }\text{C}OC_1(CCC_1)C(=O)H

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The aldehyde group can participate in nucleophilic addition reactions, while the methoxy group may enhance lipophilicity, facilitating membrane penetration. These interactions can lead to modulation of enzyme activities and receptor binding.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies demonstrate that it can scavenge free radicals, which are implicated in various oxidative stress-related diseases. This activity is crucial for potential therapeutic applications in conditions like cancer and neurodegenerative diseases.

Cytotoxicity

In cell line studies, this compound has shown cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells positions it as a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

StudyFindings
Milligan et al. (2018) Investigated the synthesis and biological evaluation of cyclobutane derivatives, including this compound, highlighting its cytotoxic effects on cancer cells.
PubChem Database Compiled data on the compound's structural information and preliminary biological activity assessments, noting its potential as an antimicrobial agent.
Russian Chemical Reviews Discussed the broader implications of cyclobutane derivatives in medicinal chemistry, emphasizing their low toxicity and diverse biological activities.

Properties

IUPAC Name

1-methoxycyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-8-6(5-7)3-2-4-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNDOCRMBKCXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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